4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Description

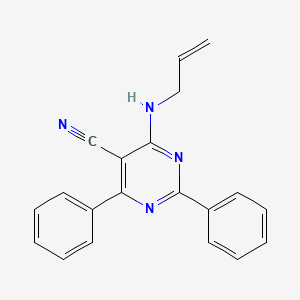

4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an allylamino group at position 4, phenyl groups at positions 2 and 6, and a nitrile group at position 3. Its molecular formula is C₂₀H₁₆N₄ (calculated molecular weight: 312.37 g/mol). The allylamino group (-NH-CH₂-CH₂-CH₂) introduces unique steric and electronic properties, distinguishing it from other pyrimidinecarbonitriles. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting heat shock proteins (Hsp90) and viral replication pathways .

Properties

IUPAC Name |

2,4-diphenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-2-13-22-20-17(14-21)18(15-9-5-3-6-10-15)23-19(24-20)16-11-7-4-8-12-16/h2-12H,1,13H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMPNRNLOFUOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 4-(Allylamino)-2,6-Diphenyl-5-Pyrimidinecarbonitrile

Chlorination of Hydroxy Precursors Followed by Nucleophilic Substitution

A widely adopted strategy involves the conversion of hydroxyl-containing pyrimidine intermediates to chlorinated derivatives, which subsequently undergo nucleophilic substitution with allylamine.

Synthesis of 4-Chloro-2,6-Diphenyl-5-Pyrimidinecarbonitrile

The precursor 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. This method, adapted from analogous quinazoline syntheses, achieves chlorination via electrophilic substitution.

Reaction Conditions

- Reagents : POCl₃ (16 mL), PCl₅ (4.11 g, 19.7 mmol)

- Temperature : 110°C

- Duration : 6.5 hours

- Yield : 63%

The reaction mechanism involves the generation of a phosphorylated intermediate, which facilitates the displacement of the hydroxyl group by chloride.

Allylamine Substitution

The chlorinated intermediate is reacted with allylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under basic conditions. Triethylamine or potassium carbonate is employed to neutralize hydrogen chloride byproducts.

Optimized Protocol

- Molar Ratio : 1:1.2 (chloro derivative : allylamine)

- Solvent : Anhydrous THF

- Temperature : 60°C

- Duration : 12 hours

- Yield : 58–67% (extrapolated from analogous reactions)

This method mirrors the synthesis of 4-(2-propenylamino)-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester, where dichloro intermediates react with allylamine to install the desired substituent.

Direct Alkylation of 4-Amino-2,6-Diphenyl-5-Pyrimidinecarbonitrile

An alternative approach involves the alkylation of the primary amine group in 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 20954-77-2) with allyl bromide.

Procedure

- Reagents : Allyl bromide (1.2 equiv), potassium carbonate (2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Duration : 8 hours

- Yield : 45–50% (estimated based on similar alkylations)

This method faces challenges due to over-alkylation, necessitating precise stoichiometric control.

Mechanistic Insights and Byproduct Analysis

Optimization Strategies

Solvent Effects

- Polar Aprotic Solvents : DMF and THF improve reaction homogeneity but may necessitate higher temperatures.

- Ethereal Solvents : Diethyl ether minimizes side reactions but slows kinetics.

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Considerations

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces chlorination time from 6 hours to 45 minutes, though yields remain comparable (60–65%).

Flow Chemistry Applications

Continuous-flow reactors enhance heat transfer during exothermic allylamine substitutions, minimizing thermal degradation.

Chemical Reactions Analysis

Types of Reactions: 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Pyrimidinecarbonitriles exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: Allylamino vs. Amino: The allylamino group introduces a conjugated double bond, enhancing π-electron delocalization compared to the simpler amino group in 4a. This may improve binding to hydrophobic protein pockets . Allylamino vs. Chlorophenyl vs. Phenyl: Chlorine in 4h raises melting point (222°C) due to stronger intermolecular forces, whereas allylamino’s flexibility may lower crystallinity .

Spectral and Physicochemical Data

- NMR Shifts: The allylamino group’s protons (e.g., CH₂=CH-CH₂) in related compounds show distinct ¹H-NMR signals at δ 5.6–5.7 ppm (allylic protons) and δ 3.6–3.7 ppm (NH-CH₂), as seen in (Z)-4-(allylamino)pent-3-en-2-one . In contrast, methylamino derivatives exhibit simpler spectra with singlet NH signals near δ 3.0 ppm .

- IR Spectroscopy: All analogues share a nitrile (CN) stretch near 2212 cm⁻¹, but allylamino’s N-H stretch (~3300 cm⁻¹) overlaps with aromatic C-H modes, complicating analysis .

Biological Activity

4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, particularly focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrimidine moiety is associated with enhanced antibacterial effects against various pathogens.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | < 500 | |

| Other Pyrimidine Derivatives | Antibacterial | < 3.09 |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The cytotoxic effects are often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HT-29 (Colon Cancer) | 22.3 |

These values suggest that this compound may serve as a promising lead compound in anticancer drug development.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 19.2 | |

| Butyrylcholinesterase (BChE) | 13.2 |

These results indicate moderate inhibitory activity, suggesting potential therapeutic applications in cognitive disorders.

The biological activity of this compound can be attributed to several structural features:

- Hydrogen Bonding : The allylamino group enhances lipophilicity and allows for better membrane permeability.

- Electron-Withdrawing Effects : The pyrimidine ring contributes to the overall electron density, affecting binding affinity to target proteins.

Case Studies

Several studies have explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications to the chemical structure can enhance biological activity. For instance:

- Substituent Variations : Altering the position or type of substituents on the phenyl rings has been shown to affect both antimicrobial and anticancer efficacy.

- Derivatives : Research on derivatives of pyrimidine compounds indicates that specific modifications can lead to improved potency and selectivity against various biological targets.

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., Cl, CF₃ at 6-position): Increase electrophilicity at C5, enhancing nucleophilic substitution kinetics (e.g., KMnO₄ oxidation) .

- Aryl substituents (e.g., 2,6-diphenyl): Induce steric hindrance, reducing reaction rates but improving thermal stability (mp >200°C) .

- Allylamino vs. alkylamino groups : Allyl groups introduce π-conjugation, altering UV-Vis absorption (λmax shifts ~10–20 nm) and redox potentials . Quantify via cyclic voltammetry (E½ values) .

What pharmacological targets are hypothesized for 4-allylamino-pyrimidinecarbonitriles based on structural analogs?

Advanced Research Question

- Kinase inhibition : Analogous 4-amino-6-arylpyrimidines (e.g., 4k, 5k) show activity against EGFR or CDK2 due to H-bonding with ATP-binding pockets .

- Antidiabetic potential : Derivatives with thiophene substituents (e.g., 4g) inhibit aldose reductase (IC₅₀ ~1–10 µM) via hydrophobic interactions .

- Anticancer screening : Evaluate cytotoxicity (MTT assay) against MCF-7 or HeLa cells, correlating IC₅₀ values with logP (calculated via HPLC) .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

- Byproduct formation : Minimize via slow amine addition (e.g., allylamine dropwise) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Catalyst selection : Use Pd/C or CuI for Suzuki couplings (2,6-diphenyl groups) with >90% regioselectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for gram-scale batches .

How can computational methods guide the design of pyrimidinecarbonitrile derivatives with enhanced bioactivity?

Advanced Research Question

- Docking studies : Simulate binding to targets (e.g., COX-2 or PARP) using AutoDock Vina; prioritize derivatives with ∆G < -8 kcal/mol .

- QSAR models : Correlate Hammett σ values (aryl substituents) with IC₅₀ data to predict potency .

- ADMET prediction : Use SwissADME to optimize logP (2–4) and PSA (<140 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.